



Application Notes and Protocols: Combining FAPI-2 Imaging with Other Modalities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FAPI-2	
Cat. No.:	B3349772	Get Quote

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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) across a wide variety of epithelial cancers.[1][2] This restricted expression profile, with low levels in most normal adult tissues, makes FAP an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), have demonstrated high tumor-to-background contrast in positron emission tomography (PET) imaging.[4]

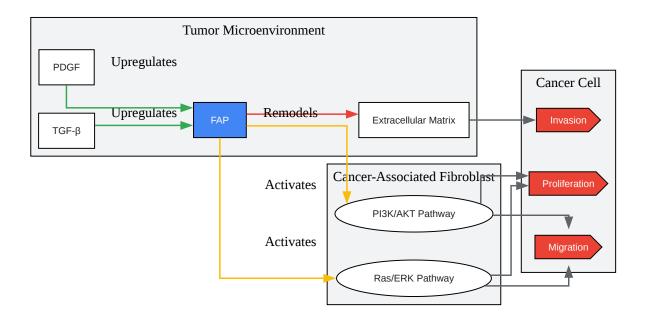
This document provides detailed application notes and protocols for combining **FAPI-2** imaging with other modalities, including PET/CT, PET/MRI, and optical imaging, to enhance cancer diagnosis, staging, and treatment planning. While **FAPI-2** is a key compound, data from other closely related quinoline-based FAPI tracers, such as FAPI-04 and FAPI-46, are also included to provide a comprehensive overview, as they share a similar core structure and targeting mechanism.

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, migration, and invasion. Understanding these pathways is crucial for interpreting FAPI imaging results and for developing FAP-targeted therapies. FAP activity can influence



downstream pathways such as PI3K/AKT and Ras/ERK, which are central to cell proliferation and survival.



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Caption: FAP-mediated signaling pathways in the tumor microenvironment.

I. FAPI-2 PET/CT Imaging

Positron Emission Tomography/Computed Tomography (PET/CT) is a powerful hybrid imaging modality that provides both functional information from PET and anatomical information from CT. ⁶⁸Ga-FAPI PET/CT has shown significant promise in oncology, often demonstrating superior or complementary diagnostic value compared to the standard radiotracer, ¹⁸F-FDG.

A. Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing ⁶⁸Ga-labeled FAPI tracers for PET/CT imaging in various cancers.



Cancer Type	FAPI Tracer	Adminis tered Activity (MBq)	Uptake Time (min)	Mean SUVma x (Primar y Tumor)	Mean SUVma x (Metast ases)	Tumor- to- Backgro und Ratio	Referen ce(s)
Breast Cancer	⁶⁸ Ga- FAPI-04	~150	60	12.6	10.3 (LN), 9.4 (Bone)	High	
Head and Neck	⁶⁸ Ga- FAPI-04	Not Specified	60	14.6 ± 4.4	-	High	
Liver Cancer (HCC)	⁶⁸ Ga- FAPI-04	~185	60	11.2	-	Significa ntly higher than FDG	
Gastroint estinal	⁶⁸ Ga- FAPI-04	120-180	60	9.54 ± 3.74 (Metasta ses)	-	High	
Various Cancers	⁶⁸ Ga- FAPI-46	177 ± 35.7	~18	-	-	Significa ntly higher in dual- tracer	

LN: Lymph Node; SUVmax: Maximum Standardized Uptake Value.

B. Experimental Protocol: ⁶⁸Ga-FAPI-2 PET/CT

This protocol provides a general framework. Specific parameters may need to be optimized based on the equipment and clinical or research question.

1. Patient Preparation:



- No specific dietary preparation, such as fasting, is required for FAPI PET imaging, which is a significant advantage over ¹⁸F-FDG PET.
- Ensure the patient is well-hydrated.
- Obtain informed consent.
- 2. Radiotracer Administration:
- Administer an intravenous injection of 100-200 MBq (or ~2 MBq/kg) of ⁶⁸Ga-FAPI-2.
- The injection should be followed by a saline flush.
- 3. Uptake Period:
- An uptake period of 20 to 60 minutes is recommended. Lesion uptake is relatively stable within this timeframe.
- For certain indications, such as differentiating malignant from inflammatory lesions, later imaging at 1 to 3 hours post-injection may be beneficial.
- 4. Image Acquisition:
- Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Acquire PET data from the vertex to the mid-thigh.
- Typical acquisition time is 2-3 minutes per bed position.
- 5. Image Reconstruction and Analysis:
- Reconstruct PET images using an ordered subset expectation maximization (OSEM) algorithm.
- Perform qualitative analysis by visual inspection of tracer uptake.
- For quantitative analysis, draw regions of interest (ROIs) over lesions and normal tissues to calculate SUVmax, SUVmean, and tumor-to-background ratios.



II. FAPI-2 PET/MRI Imaging

Simultaneous PET/MRI combines the high soft-tissue contrast of Magnetic Resonance Imaging (MRI) with the functional information of PET. This can be particularly advantageous for imaging tumors in complex anatomical regions like the breast, head and neck, and abdomen.

A. (Oua	<u>ntitative</u>	Data	Summ	arv

Cancer Type	FAPI Tracer	Administ ered Activity (MBq)	Uptake Time (min)	Modality	Key Findings	Referenc e(s)
Breast Cancer	⁶⁸ Ga-FAPI- 46	Not Specified	Not Specified	PET/MRI	Excellent imaging characteris tics and added diagnostic value for local tumors and staging.	
Prostate Cancer	FAPI	Not Specified	Not Specified	PET/MRI	Clinical trial to evaluate FAPI PET/MRI for diagnosis and tracking.	
Liver Metastases	⁶⁸ Ga-FAPI	Not Specified	Not Specified	PET/MRI	Used for image acquisition in some studies.	



B. Experimental Protocol: ⁶⁸Ga-FAPI-2 PET/MRI

- 1. Patient Preparation:
- Follow standard MRI safety screening procedures (e.g., contraindications for metallic implants).
- No specific dietary preparation is needed for the FAPI component.
- 2. Radiotracer Administration:
- Administer 100-200 MBq of ⁶⁸Ga-FAPI-2 intravenously.
- 3. Uptake Period:
- An uptake time of 20-60 minutes is generally recommended.
- 4. Image Acquisition:
- Position the patient in the PET/MRI scanner.
- Acquire PET data simultaneously with diagnostic MRI sequences.
- MRI protocols should be tailored to the specific clinical question and anatomical region of interest. This may include T1-weighted, T2-weighted, diffusion-weighted imaging (DWI), and dynamic contrast-enhanced (DCE) MRI sequences.
- 5. Image Reconstruction and Analysis:
- Reconstruct PET data using MRI-based attenuation correction maps.
- Co-register and fuse PET and MRI images for integrated analysis.
- Quantitative analysis of PET data (SUVs) can be correlated with MRI parameters (e.g., apparent diffusion coefficient from DWI).

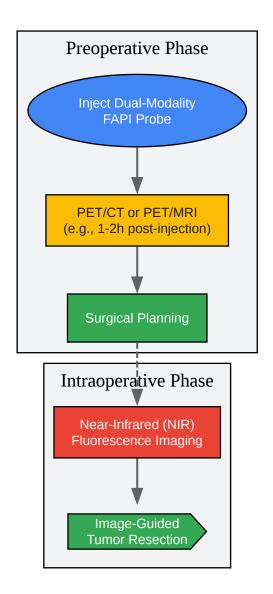
III. Combining FAPI-2 with Optical Imaging



The development of dual-modality FAP-targeted agents allows for preoperative nuclear imaging (PET or SPECT) followed by intraoperative fluorescence-guided surgery. This approach aims to improve the precision of tumor resection.

A. Experimental Workflow

The following diagram illustrates the workflow for using a dual-modality FAP-targeted probe.



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Caption: Workflow for dual-modality FAPI imaging and guided surgery.



B. Protocol for Preclinical Evaluation of a Dual-Modality FAPI Probe

This protocol is based on preclinical studies developing such agents.

- 1. Synthesis of Dual-Modality Probe:
- Synthesize a FAPI-based molecule conjugated to both a chelator for radiolabeling (e.g., DOTA for ⁶⁸Ga) and a near-infrared (NIR) fluorophore.
- 2. In Vitro Characterization:
- Perform cell binding and internalization studies using FAP-expressing cell lines to confirm target specificity.
- 3. Animal Model:
- Use tumor-bearing xenograft mouse models with FAP-expressing tumors.
- 4. In Vivo Imaging:
- Administer the ⁶⁸Ga-labeled dual-modality probe intravenously to the mice.
- Perform PET/CT or PET/MRI scans at various time points (e.g., 1h, 2h post-injection) to assess tumor accumulation and biodistribution.
- At later time points (e.g., 24h, 48h), perform NIR fluorescence imaging to evaluate signal persistence for surgical guidance.
- 5. Ex Vivo Biodistribution:
- After the final imaging session, euthanize the animals and harvest tumors and major organs.
- Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
- Fluorescence intensity in the harvested tissues can also be measured.



Conclusion

Combining **FAPI-2** imaging with other modalities like CT, MRI, and optical imaging offers a multi-faceted approach to cancer management. FAPI-PET/CT and PET/MRI provide superior anatomical and functional characterization of tumors, while the development of dual-modality probes opens new avenues for image-guided interventions. The protocols and data presented here serve as a guide for researchers and clinicians to design and implement studies utilizing these innovative imaging strategies.

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- To cite this document: BenchChem. [Application Notes and Protocols: Combining FAPI-2 Imaging with Other Modalities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#combining-fapi-2-imaging-with-other-modalities]

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